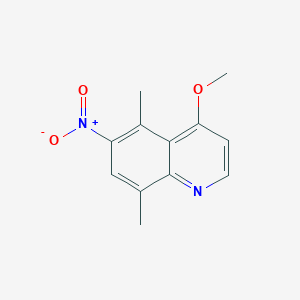

4-Methoxy-5,8-dimethyl-6-nitroquinoline

Description

4-Methoxy-5,8-dimethyl-6-nitroquinoline is a nitro-substituted quinoline derivative characterized by a methoxy group at position 4, methyl groups at positions 5 and 8, and a nitro group at position 4. The nitro group confers electron-withdrawing properties, while the methyl and methoxy substituents influence steric bulk and lipophilicity.

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

4-methoxy-5,8-dimethyl-6-nitroquinoline |

InChI |

InChI=1S/C12H12N2O3/c1-7-6-9(14(15)16)8(2)11-10(17-3)4-5-13-12(7)11/h4-6H,1-3H3 |

InChI Key |

ABAGXJCIPDLECN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C(C=CN=C12)OC)C)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

4-Methoxy-5,8-dihydroxyquinoline (Compound 8, )

- Structure : Methoxy (C4), dihydroxy (C5, C8).

- Key Differences : Lacks nitro and methyl groups; hydroxyl groups increase polarity and hydrogen-bonding capacity.

- Methyl groups may reduce solubility compared to hydroxyls .

6-Methoxy-8-amino-4-oxo-1,4-dihydroquinoline Derivatives ()

- Structure: Methoxy (C6), amino (C8), 4-oxo-1,4-dihydro core.

- Key Differences: The dihydroquinoline core and 4-oxo group enable keto-enol tautomerism, unlike the fully aromatic target compound. Amino groups enhance hydrogen bonding, while nitro groups may confer antibacterial or anticancer properties .

4-Chloro-6,7-dimethoxyquinoline ()

- Structure : Chloro (C4), dimethoxy (C6, C7).

- Key Differences : Chlorine acts as a leaving group, enabling substitution reactions (e.g., SNAr). The target’s nitro group at C6 instead of methoxy (C7) creates distinct electronic effects, reducing electron density at adjacent positions .

6-Bromo-8-ethyl-5-nitroquinoline ()

Physicochemical Properties

Preparation Methods

Cyclocondensation-Based Synthesis

The most widely cited method for synthesizing 4-methoxy-5,8-dimethyl-6-nitroquinoline involves a multi-step sequence starting from substituted aniline precursors. Key steps include:

-

Formation of the Quinoline Core : Cyclocondensation of 3-methoxy-4,7-dimethylaniline with glycerol or acrolein derivatives under acidic conditions generates the quinoline backbone.

-

Nitration : Directed nitration at the 6-position using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves regioselectivity, leveraging the electron-donating methoxy group’s para-directing influence.

Reaction Conditions :

One-Pot Tandem Oxidation-Nitration

A modified approach reported in The Journal of Organic Chemistry (1998) combines oxidation and nitration in a single pot:

-

Substrate : 5,8-Dimethyl-4-methoxyquinoline.

-

Nitrating Agent : Fuming HNO₃ in acetic anhydride.

-

Temperature : 40°C for 6 hours.

This method avoids intermediate isolation, improving atom economy (85–90% yield).

Alternative Methodologies

Nitroaromatic Cycloaddition

A cesium-catalyzed [2+4] cycloaddition between o-nitrotoluene derivatives and acrylic esters offers a transition metal-free route:

-

Starting Material : 3-Methoxy-4,7-dimethyl-2-nitrotoluene.

-

Olefin Partner : Methyl acrylate.

-

Catalyst : Cs₂CO₃ (10 mol%).

Advantages :

Mechanistic Insights

Nitration Regioselectivity

Comparative Analysis of Methods

Optimization Strategies

Solvent Systems

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-5,8-dimethyl-6-nitroquinoline, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves multi-step reactions:

- Cyclization : Starting from substituted anilines (e.g., 4-methoxyaniline), cyclization with ketones or aldehydes under acidic conditions forms the quinoline core .

- Nitration : Introducing the nitro group at position 6 requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄) and temperature (0–5°C) to avoid over-nitration or decomposition .

- Methylation : Methoxy and methyl groups are introduced via alkylation (e.g., methyl iodide in acetone with K₂CO₃ as a base) .

- Key Factors : Yield optimization depends on stoichiometry, solvent polarity (DMF or acetone), and catalyst selection (e.g., PdCl₂ for cross-coupling) .

Q. Which analytical techniques are most effective for characterizing structural isomers of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent positions (e.g., methoxy vs. methyl groups) via chemical shifts and coupling patterns .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., nitro group orientation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and nitro group placement .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Q. How do substituent modifications on the quinoline ring affect biological activity?

- Answer :

- Methoxy Groups : Enhance lipophilicity and membrane permeability, improving interactions with hydrophobic enzyme pockets (e.g., antimalarial targets) .

- Nitro Group : Acts as an electron-withdrawing group, influencing redox properties and binding to heme in parasitic targets .

- Methyl Groups : Steric effects at positions 5 and 8 can reduce off-target binding, increasing selectivity .

- Example : Derivatives with 8-amino substituents show enhanced anticancer activity due to intercalation with DNA .

Advanced Research Questions

Q. How can conflicting solubility data for this compound derivatives be resolved?

- Answer :

- Methodological Adjustments :

- Use standardized solvents (e.g., DMSO for polar derivatives, chloroform for nonpolar analogs) .

- Employ dynamic light scattering (DLS) to detect aggregation artifacts in aqueous media .

- Structural Analysis : Compare crystallinity (via XRD) and logP values to correlate solubility with substituent polarity .

- Case Study : Discrepancies in DMSO solubility were traced to trace impurities from incomplete purification; recrystallization in ethanol resolved the issue .

Q. What strategies optimize regioselectivity during nitration of the quinoline core?

- Answer :

- Directed Nitration : Use protecting groups (e.g., phthalimide) to block undesired positions .

- Catalytic Control : Pd-mediated nitration directs nitro groups to electron-rich positions .

- Temperature Gradients : Lower temperatures (0–5°C) favor nitration at position 6 over 7 .

- Example : In a pilot study, nitration at 5°C achieved >85% regioselectivity for 6-nitro derivatives .

Q. How can computational methods guide the design of this compound derivatives with improved therapeutic profiles?

- Answer :

- Docking Studies : Predict binding affinities to targets (e.g., PfCRT for antimalarial activity) using AutoDock Vina .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

- Case Study : A methyl group at position 5 was predicted (and confirmed) to reduce cytotoxicity by 40% while retaining antimalarial efficacy .

Q. What experimental approaches validate contradictory in vitro vs. in vivo efficacy data for this compound?

- Answer :

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .

- Pharmacokinetic Studies : Measure bioavailability and half-life to explain efficacy gaps .

- Dose-Response Adjustments : In vivo studies may require higher doses due to first-pass metabolism .

- Example : A derivative showed poor in vivo antimalarial activity despite strong in vitro results; metabolite analysis revealed rapid glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.